1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride is an organic compound that belongs to the class of imidazole derivatives. This compound is known for its applications in various industrial and scientific fields, particularly as a corrosion inhibitor and lubricant additive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride typically involves the reaction of imidazole with heptadecenyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for mixing, heating, and purification to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalytic reactions.
Biology: Acts as an intermediate in the synthesis of bioactive molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Employed as a corrosion inhibitor and lubricant additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride involves its interaction with molecular targets such as metal surfaces and biological receptors. The compound forms stable complexes with metal ions, preventing corrosion. In biological systems, it interacts with specific receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-1-ethanol
- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, hydrogen salt
- 1H-Imidazole-1-ethanol, alpha-2-naphthalenyl
Uniqueness
1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride is unique due to its specific heptadecenyl substitution, which imparts distinct properties such as enhanced corrosion inhibition and improved lubricant performance. This makes it particularly valuable in industrial applications where these properties are crucial .
Properties
CAS No. |
67785-79-9 |
---|---|
Molecular Formula |
C22H43ClN2O |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h16-17,25H,2-15,18-21H2,1H3;1H/b17-16+; |
InChI Key |
FQRPZGVVUXUYJS-CMBBICFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.